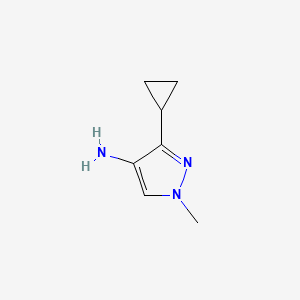

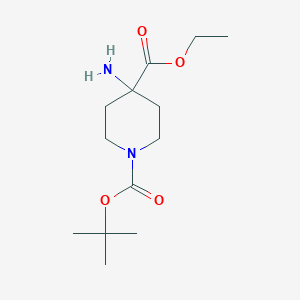

5-(3-Azetidinyl)-2H-tetrazole hydrochloride

Vue d'ensemble

Description

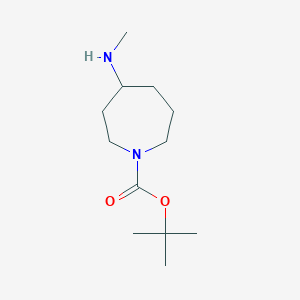

5-(3-Azetidinyl)-2H-tetrazole hydrochloride, also known as 5-AZT, is a novel chemical compound with a wide range of applications in the scientific research field. It is a white, crystalline, odorless powder that is soluble in water and organic solvents. 5-AZT is an important reagent for the synthesis of organic compounds and has been used in a variety of laboratory experiments, such as the synthesis of polymers, peptides, and pharmaceuticals. It is also used in the preparation of polymers, dyes, catalysts, and other materials. In addition, 5-AZT has been found to have a range of biochemical and physiological effects on living organisms.

Applications De Recherche Scientifique

Tetrazole Chemistry and Synthesis

5-(3-Azetidinyl)-2H-tetrazole hydrochloride belongs to the class of tetrazoles, five-membered heterocyclic compounds with a range of applications across various fields. Tetrazoles are known for their role in medicinal chemistry as metabolically stable substitutes for carboxylic acids, owing to their similar acidities but higher lipophilicities and metabolic resistance. The synthesis of 5-substituted tetrazoles is commonly achieved through the [3+2] cycloaddition of an azide with a nitrile, utilizing numerous catalysts like sulfamic acid, BiCl3, and various Lewis acid catalysts among others. This synthetic route, however, has encountered challenges such as low yields, the use of expensive or toxic reagents, and complex isolation procedures, driving the need for more environmentally benign and efficient protocols (Aminimanesh & Shirian, 2017).

Medicinal Chemistry and Bioisosterism

Tetrazoles, including 5-substituted tetrazoles, are significant in medicinal chemistry. They serve as bioisosteres for various functional groups such as carboxylic acids and amines, playing a pivotal role in drug design. The bioisosteric nature of tetrazoles contributes to the development of drugs with improved pharmacokinetics, pharmacodynamics, and metabolic profiles. The synthesis of 5-substituted tetrazoles has been streamlined through methods such as the alkylation of 5-substituted 1H-tetrazoles with diazotized primary amines, offering a diverse array of derivatives for potential medicinal applications (Reed & Jeanneret, 2021).

Coordination Chemistry and Functional Materials

Tetrazoles find extensive applications in coordination chemistry as nitrogen-containing heterocyclic ligands. They are instrumental in the formation of coordination polymers exhibiting unique chemical and physical properties such as second harmonic generation, fluorescence, ferroelectric, and dielectric behaviors. The in situ hydrothermal synthesis methods have facilitated the discovery of a myriad of metal-organic coordination polymers with tetrazole compounds, contributing to the development of functional materials with a broad spectrum of applications (Zhao et al., 2008).

Propriétés

IUPAC Name |

5-(azetidin-3-yl)-2H-tetrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5.ClH/c1-3(2-5-1)4-6-8-9-7-4;/h3,5H,1-2H2,(H,6,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFRKXFADKMSGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NNN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Azetidinyl)-2H-tetrazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375346.png)

![6-Azaspiro[2.5]octan-4-OL hydrochloride](/img/structure/B1375347.png)

![6-Bromo-2-chloroimidazo[1,2-A]pyridine](/img/structure/B1375350.png)